Benzene-1,4-bis(diazonium) sulfate
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Overview
Description
Benzene-1,4-bis(diazonium) sulfate is an organic compound that belongs to the class of diazonium salts. These compounds are characterized by the presence of a diazonium group (-N₂⁺) attached to an aromatic ring. This compound specifically has two diazonium groups attached to a benzene ring at the 1 and 4 positions, with sulfate as the counterion. This compound is of significant interest due to its versatility in organic synthesis and its applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of benzene-1,4-bis(diazonium) sulfate typically involves the diazotization of aromatic amines. The process begins with the treatment of an aromatic amine, such as p-phenylenediamine, with nitrous acid (generated in situ from sodium nitrite and a strong acid like hydrochloric acid or sulfuric acid). The reaction conditions usually require low temperatures to stabilize the diazonium ion formed during the process .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves continuous flow reactors to maintain the low temperatures required and to handle the potentially hazardous nature of diazonium salts. The use of automated systems ensures precise control over reaction conditions, enhancing yield and safety.
Chemical Reactions Analysis
Types of Reactions: Benzene-1,4-bis(diazonium) sulfate undergoes several types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by various nucleophiles, leading to the formation of different functional groups.
Coupling Reactions: The diazonium group can couple with electron-rich aromatic compounds, forming azo compounds.
Common Reagents and Conditions:
Substitution Reactions: Copper(I) chloride, copper(I) bromide, copper(I) cyanide, and potassium iodide are commonly used reagents.
Coupling Reactions: Phenols and aromatic amines are common coupling partners.
Major Products:
Substitution Reactions: Aryl halides, aryl cyanides, and aryl thiols.
Coupling Reactions: Azo compounds, which are characterized by the presence of a nitrogen-nitrogen double bond linking two aromatic rings
Scientific Research Applications
Mechanism of Action
The mechanism of action of benzene-1,4-bis(diazonium) sulfate involves the formation of highly reactive diazonium ions. These ions can undergo various reactions, including:
Comparison with Similar Compounds
Benzene diazonium chloride: Similar in structure but with a single diazonium group.
Benzene-1,3-bis(diazonium) sulfate: Similar but with diazonium groups at the 1 and 3 positions.
Naphthalene diazonium salts: Diazonium groups attached to a naphthalene ring.
Uniqueness: Benzene-1,4-bis(diazonium) sulfate is unique due to the presence of two diazonium groups at the para positions of the benzene ring. This structural feature allows for the formation of more complex and diverse products in both substitution and coupling reactions, making it a valuable compound in organic synthesis .
Properties
CAS No. |
57532-34-0 |
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Molecular Formula |
C6H4N4O4S |
Molecular Weight |
228.19 g/mol |
IUPAC Name |
benzene-1,4-didiazonium;sulfate |
InChI |
InChI=1S/C6H4N4.H2O4S/c7-9-5-1-2-6(10-8)4-3-5;1-5(2,3)4/h1-4H;(H2,1,2,3,4)/q+2;/p-2 |
InChI Key |
MUQZQLSRKLTRHV-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=CC=C1[N+]#N)[N+]#N.[O-]S(=O)(=O)[O-] |
Origin of Product |
United States |
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